molecular formula C5H10NO6P B14489414 methyl N-dimethoxyphosphorylcarbonylcarbamate CAS No. 64389-66-8

methyl N-dimethoxyphosphorylcarbonylcarbamate

Cat. No.: B14489414
CAS No.: 64389-66-8
M. Wt: 211.11 g/mol
InChI Key: GSPBNIREHVXXFA-UHFFFAOYSA-N
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Description

Methyl N-dimethoxyphosphorylcarbonylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is particularly interesting due to its unique structure, which includes both carbamate and phosphoryl groups.

Chemical Reactions Analysis

Types of Reactions

Methyl N-dimethoxyphosphorylcarbonylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl N-dimethoxyphosphorylcarbonylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-dimethoxyphosphorylcarbonylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses . This mechanism is similar to that of other carbamate compounds, which bind reversibly to the active site of acetylcholinesterase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-dimethoxyphosphorylcarbonylcarbamate is unique due to its dual functional groups (carbamate and phosphoryl), which may provide distinct reactivity and applications compared to other carbamates. Its synthesis methods and environmentally benign production processes also make it a valuable compound in various fields.

Properties

CAS No.

64389-66-8

Molecular Formula

C5H10NO6P

Molecular Weight

211.11 g/mol

IUPAC Name

methyl N-dimethoxyphosphorylcarbonylcarbamate

InChI

InChI=1S/C5H10NO6P/c1-10-4(7)6-5(8)13(9,11-2)12-3/h1-3H3,(H,6,7,8)

InChI Key

GSPBNIREHVXXFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=O)P(=O)(OC)OC

Origin of Product

United States

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